molecular formula C14H12N2 B1296850 3-(1H-indol-2-yl)aniline CAS No. 6318-72-5

3-(1H-indol-2-yl)aniline

Cat. No.: B1296850
CAS No.: 6318-72-5
M. Wt: 208.26 g/mol
InChI Key: KMPALQUHKFNPAB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(1H-indol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The compound can act as a substrate or inhibitor of these enzymes, affecting their catalytic activity and altering the metabolic pathways .

Additionally, this compound has been shown to interact with various receptor proteins, including G-protein-coupled receptors and nuclear receptors. These interactions can modulate signal transduction pathways and influence cellular responses. The nature of these interactions is often characterized by binding affinity, specificity, and the resulting conformational changes in the target proteins .

Cellular Effects

The effects of this compound on different cell types and cellular processes are diverse. In cancer cells, the compound has been reported to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . These effects are mediated through the regulation of gene expression and the activation or inhibition of specific transcription factors.

In addition to its anticancer properties, this compound can influence cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of metabolites. For example, the compound has been shown to inhibit the activity of lactate dehydrogenase, leading to a decrease in lactate production and a shift in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in the inhibition or activation of the target biomolecules, leading to changes in their activity and function .

For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate phosphorylation. This inhibition can disrupt downstream signaling pathways and affect cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The compound is relatively stable under physiological conditions, but it can undergo degradation through oxidative and hydrolytic processes. These degradation products may have different biological activities and can contribute to the overall effects observed in in vitro and in vivo studies .

Long-term exposure to this compound has been shown to result in adaptive cellular responses, including changes in gene expression and protein levels. These adaptive responses can influence cellular function and may lead to the development of resistance or tolerance to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as anticancer activity and modulation of metabolic pathways. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed in studies where a certain dosage level is required to achieve a significant biological response. Beyond this threshold, increasing the dosage may not result in a proportional increase in the desired effects and may instead lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels .

The interaction of this compound with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH) and flavin adenine dinucleotide (FAD), is essential for its metabolism. These cofactors facilitate the transfer of electrons and protons during enzymatic reactions, contributing to the overall metabolic process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties and the presence of specific transporters .

Once inside the cells, this compound can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, mitochondria, or other organelles, depending on its interactions with targeting proteins and the presence of specific localization signals .

The activity and function of this compound can be influenced by its subcellular localization. For example, nuclear localization may enable the compound to interact with transcription factors and modulate gene expression, while mitochondrial localization may affect cellular energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(1H-indol-2-yl)aniline can be synthesized through the condensation reaction of aniline and indole under appropriate reaction conditions . This reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to optimize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-indol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions are common, given the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can produce various substituted indole derivatives .

Comparison with Similar Compounds

Uniqueness: 3-(1H-indol-2-yl)aniline is unique due to its specific structure, which combines an indole ring with an aniline moiety. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields .

Properties

IUPAC Name

3-(1H-indol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPALQUHKFNPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283466
Record name 3-(1H-indol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-72-5
Record name 3-(1H-Indol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6318-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 31687
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6318-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-indol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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